molecular formula C14H15NO5 B3244730 4-Hydroxy-5-((4-methoxybenzyl)oxy)-1,4-dihydropyridine-2-carboxylic acid CAS No. 1632286-08-8

4-Hydroxy-5-((4-methoxybenzyl)oxy)-1,4-dihydropyridine-2-carboxylic acid

Cat. No.: B3244730
CAS No.: 1632286-08-8
M. Wt: 277.27 g/mol
InChI Key: JZRUEZHLKZUQCY-UHFFFAOYSA-N
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Description

4-Hydroxy-5-((4-methoxybenzyl)oxy)-1,4-dihydropyridine-2-carboxylic acid is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a dihydropyridine core with hydroxyl and carboxylic acid functional groups, as well as a methoxybenzyl ether substituent.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 4-hydroxy-1,4-dihydropyridine-2-carboxylic acid as the core structure.

  • Esterification: The carboxylic acid group is first converted to an ester using methanol in the presence of a strong acid catalyst.

  • Etherification: The resulting ester is then reacted with 4-methoxybenzyl chloride to introduce the methoxybenzyl ether group. This step is usually performed under basic conditions to facilitate the nucleophilic substitution reaction.

Industrial Production Methods:

  • Batch Process: The compound can be synthesized in a batch process where each step is carried out sequentially in separate reaction vessels.

  • Continuous Process: For large-scale production, a continuous process can be employed where the reaction mixture flows through a series of reactors, each optimized for a specific step of the synthesis.

Types of Reactions:

  • Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as chromium trioxide or Dess-Martin periodinane.

  • Reduction: The dihydropyridine ring can be reduced to a pyridine ring using reducing agents like lithium aluminum hydride.

  • Substitution: The methoxybenzyl ether group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Chromium trioxide (CrO3), Dess-Martin periodinane, dichloromethane (DCM) as solvent.

  • Reduction: Lithium aluminum hydride (LiAlH4), ether as solvent.

  • Substitution: Sodium hydride (NaH), dimethylformamide (DMF) as solvent.

Major Products Formed:

  • Oxidation: 4-Hydroxy-5-((4-methoxybenzyl)oxy)-1,4-dihydropyridine-2-one.

  • Reduction: 4-Hydroxy-5-((4-methoxybenzyl)oxy)pyridine-2-carboxylic acid.

  • Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound can be used as a building block in organic synthesis, particularly in the construction of complex molecules with potential biological activity. Biology: It may serve as a probe or inhibitor in biochemical studies, helping to elucidate enzyme mechanisms or pathways. Medicine: Industry: The compound could be used in the manufacture of advanced materials, such as polymers or coatings, due to its functional groups.

Mechanism of Action

The mechanism by which 4-Hydroxy-5-((4-methoxybenzyl)oxy)-1,4-dihydropyridine-2-carboxylic acid exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding or inhibition.

Molecular Targets and Pathways:

  • Enzymes: Potential targets include enzymes involved in metabolic pathways or signal transduction.

  • Receptors: The compound may bind to specific receptors, altering cellular responses.

Comparison with Similar Compounds

  • Pyridine Derivatives: Other dihydropyridine and pyridine derivatives with similar functional groups.

  • Benzyl Ethers: Compounds with benzyl ether substituents.

Uniqueness:

  • The presence of both hydroxyl and carboxylic acid groups on the dihydropyridine ring, along with the methoxybenzyl ether substituent, makes this compound unique compared to other similar structures.

Properties

IUPAC Name

4-hydroxy-5-[(4-methoxyphenyl)methoxy]-1,4-dihydropyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO5/c1-19-10-4-2-9(3-5-10)8-20-13-7-15-11(14(17)18)6-12(13)16/h2-7,12,15-16H,8H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZRUEZHLKZUQCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)COC2=CNC(=CC2O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001138210
Record name 2-Pyridinecarboxylic acid, 1,4-dihydro-4-hydroxy-5-[(4-methoxyphenyl)methoxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001138210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1632286-08-8
Record name 2-Pyridinecarboxylic acid, 1,4-dihydro-4-hydroxy-5-[(4-methoxyphenyl)methoxy]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1632286-08-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Pyridinecarboxylic acid, 1,4-dihydro-4-hydroxy-5-[(4-methoxyphenyl)methoxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001138210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Hydroxy-5-((4-methoxybenzyl)oxy)-1,4-dihydropyridine-2-carboxylic acid
Reactant of Route 2
4-Hydroxy-5-((4-methoxybenzyl)oxy)-1,4-dihydropyridine-2-carboxylic acid
Reactant of Route 3
4-Hydroxy-5-((4-methoxybenzyl)oxy)-1,4-dihydropyridine-2-carboxylic acid
Reactant of Route 4
4-Hydroxy-5-((4-methoxybenzyl)oxy)-1,4-dihydropyridine-2-carboxylic acid
Reactant of Route 5
4-Hydroxy-5-((4-methoxybenzyl)oxy)-1,4-dihydropyridine-2-carboxylic acid
Reactant of Route 6
4-Hydroxy-5-((4-methoxybenzyl)oxy)-1,4-dihydropyridine-2-carboxylic acid

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